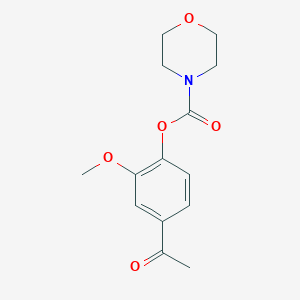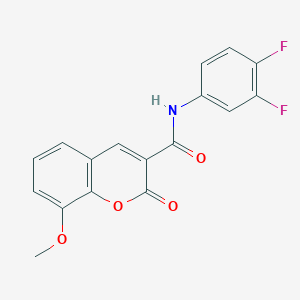
4-acetyl-2-methoxyphenyl 4-morpholinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related morpholine derivatives involves several steps, including cyclization reactions, reduction, and acidification, often resulting in high yields and showcasing the compound's synthetic accessibility. For instance, the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine in a nonproton polar solvent demonstrates the compound's synthesis feasibility, with a reported yield of 62.3% (Tan Bin, 2011).
Molecular Structure Analysis
Molecular structure analyses of compounds similar to 4-acetyl-2-methoxyphenyl 4-morpholinecarboxylate reveal complex interactions and geometric arrangements. The X-ray analysis of such compounds indicates distinct dihedral angles between various moieties, showcasing the intricate molecular geometry and confirming the structure through spectroscopic techniques like IR, 1H NMR, and MS (Duan, Li-ping, Qin, Zhi-qiang, Li, Guang-ping, Shi-zhu, Qiang, Xu, Dong-fang, 2014).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives and their properties have been extensively studied. These compounds participate in various chemical reactions, leading to the synthesis of complex molecules. For example, the reaction of morpholine derivatives with acetylenedicarboxylic esters showcases the compound's reactivity, forming products with significant potential for further chemical modifications (M. F. Kosterina, T. Rybalova, Yury V. Gatilov, Y. Morzherin, 2009).
Orientations Futures
While specific future directions for “4-acetyl-2-methoxyphenyl 4-morpholinecarboxylate” are not available, related compounds have been studied for their potential applications in various fields . For example, morpholines have attracted significant attention due to their widespread availability in natural products and biologically relevant compounds .
Propriétés
IUPAC Name |
(4-acetyl-2-methoxyphenyl) morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-10(16)11-3-4-12(13(9-11)18-2)20-14(17)15-5-7-19-8-6-15/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYQWDADCCMMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(=O)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5621884.png)
![[(3aS*,9bS*)-2-(1-phenyl-1H-tetrazol-5-yl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5621896.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[5-fluoro-4-(methylamino)-2-pyrimidinyl]-3-pyrrolidinyl}methanesulfonamide hydrochloride](/img/structure/B5621904.png)
![2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5621921.png)
![N-1,3-benzothiazol-2-yl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5621938.png)

![4-[(5-{1-[(3,5-dimethylisoxazol-4-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5621956.png)
![N-(2-furylmethyl)-4-[2-(pyrrolidin-1-ylcarbonyl)phenoxy]piperidine-1-carboxamide](/img/structure/B5621962.png)
![2-methyl-3-[3-(methylthio)phenyl]-6-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5621963.png)
![N-{2-[7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}urea](/img/structure/B5621970.png)
![(3S*,4S*)-1-{[4-(dimethylamino)phenyl]acetyl}-4-methylpiperidine-3,4-diol](/img/structure/B5621974.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide](/img/structure/B5621981.png)